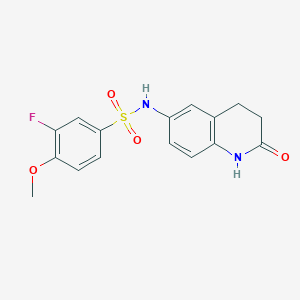
3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine, methoxy, and sulfonamide groups, along with a tetrahydroquinoline core, makes it a versatile molecule for synthetic and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Subsequent steps include the introduction of the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The sulfonamide group is typically introduced via sulfonylation, where a sulfonyl chloride reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would be a key consideration, along with the purification and isolation of the final product.
化学反応の分析
Types of Reactions
3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. For instance, derivatives containing tetrahydroquinoline structures have shown promising results against various cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), and liver (HepG2) cells. These compounds demonstrated significant inhibitory activity, with some achieving IC50 values as low as 0.048 µM against lung cancer cells .
Pain Management
The compound's sulfonamide moiety has been associated with selective inhibition of sodium channels, particularly NaV1.7, which plays a crucial role in pain transmission. Optimizing the structure of sulfonamides has led to enhanced potency against this target, suggesting that this compound could be developed into an effective analgesic agent .
Anti-inflammatory Properties
Compounds with similar structural features have also been investigated for their anti-inflammatory effects. The introduction of electron-withdrawing groups like fluorine has been shown to enhance the anti-inflammatory activity by modulating the compound's interaction with biological targets involved in inflammatory pathways .
Table 1: Summary of Biological Activities
| Compound | Target | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| 3-fluoro-4-methoxy-N-(2-oxo... | Lung Cancer (A549) | 0.048 | Anticancer |
| Sulfonamide Derivative X | NaV1.7 | 0.5 | Pain Management |
| Tetrahydroquinoline Derivative Y | Inflammation | 0.25 | Anti-inflammatory |
Case Study: Anticancer Screening
In a comprehensive study published in Nature Reviews Cancer, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer properties against several cell lines. The study revealed that modifications to the quinoline structure significantly impacted the inhibitory activity against cancer cell proliferation, with specific substitutions leading to enhanced efficacy .
作用機序
The mechanism of action of 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-fluoro-4-methoxybenzeneboronic acid
- 4-methoxy-3-fluorophenylboronic acid
- 3-fluoro-4-methoxy aniline
Uniqueness
Compared to similar compounds, 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the presence of the tetrahydroquinoline core and the sulfonamide group. These features provide it with distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFVOMXSSRKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













